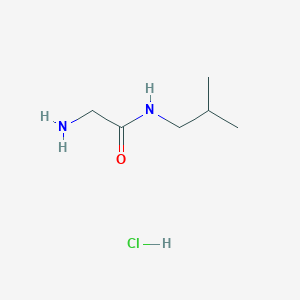

2-Amino-N-isobutylacetamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Quality Control in Pharmaceutical Preparations

A study by Suo Jiangtao et al. (2015) developed an RP-HPLC method for determining the (R)-isomer of (S)-2-aminobutyramide hydrochloride, an intermediate in the preparation of levetiracetam, an antiepileptic drug. This method offers precision and accuracy for quality control in pharmaceutical manufacturing (Suo Jiangtao et al., 2015).

Metabolic Studies

Research by Weisburger et al. (1966) focused on the metabolic fate of N-2-fluorenylhydroxylamine, a compound related to N-2-fluorenylacetamide. This study provided insights into how these compounds are processed in the body, which is crucial for understanding their potential effects and interactions (Weisburger et al., 1966).

Chemical Synthesis

Research by Thierry et al. (1998) discussed the use of 2-Phenylisopropyl and t-butyl trichloroacetamidates for the esterification of N-protected amino acids. This process is significant for the synthesis of complex organic compounds, including those related to 2-Amino-N-isobutylacetamide hydrochloride (Thierry et al., 1998).

Corrosion Inhibition in Industry

Yadav et al. (2014) evaluated the use of 2-amino-N-octadecylacetamide as a corrosion inhibitor for N80 steel in the petroleum industry. This research highlights the industrial applications of related compounds in preventing material degradation (Yadav et al., 2014).

Theoretical Studies for Corrosion Inhibition

Gómez et al. (2005) conducted a theoretical study on amino acid compounds, including 2-amino-N-decylacetamide, to understand their inhibitory properties on metal corrosion. Such studies are crucial for developing effective corrosion inhibitors (Gómez et al., 2005).

Conformational Analysis in Chemistry

Taga and Osaki (1975) performed a conformational analysis of 2-amino-2-deoxy (hydrochloride) derivatives, which are structurally related to this compound. This research aids in understanding the structural aspects of similar compounds (Taga & Osaki, 1975).

Drug Synthesis and Manufacturing

X. Bao (2004) reviewed processes for preparing (S)-α-Ehtyl-2-oxo-1-pyrrolidinylacetamide, a key ingredient for manufacturing levetiracetam, showcasing the importance of 2-amino acid derivatives in drug synthesis (X. Bao, 2004).

Interactions in Solution

Sijpkes and Somsen (1990) studied the enthalpic interactions of N-acetyl amino-acid amides, such as N-isobutylacetamide, in solution. This research provides insights into the behavior of these compounds in different solvents (Sijpkes & Somsen, 1990).

Safety and Hazards

The safety and hazards associated with 2-Amino-N-isobutylacetamide hydrochloride are extensive. Some precautionary statements include: keep away from heat/sparks/open flames/hot surfaces, do not breathe dust/fume/gas/mist/vapours/spray, avoid contact during pregnancy/while nursing, and use only outdoors or in a well-ventilated area . It is also advised to wear protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

2-amino-N-(2-methylpropyl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-5(2)4-8-6(9)3-7;/h5H,3-4,7H2,1-2H3,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFGQYMMDVUJKBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride](/img/no-structure.png)

![1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfinyl]-1-ethanone](/img/structure/B2989335.png)

![4-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide](/img/structure/B2989336.png)

![3-nitro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide](/img/structure/B2989338.png)

![N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2989339.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2989343.png)

![8-(3-((4-fluorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989345.png)